molecular formula C17H17NO2S B6898573 N-(3-hydroxy-2,4-dimethylphenyl)-2,3-dihydro-1-benzothiophene-3-carboxamide

N-(3-hydroxy-2,4-dimethylphenyl)-2,3-dihydro-1-benzothiophene-3-carboxamide

Cat. No.: B6898573
M. Wt: 299.4 g/mol
InChI Key: VAUPHHHNVJETIU-UHFFFAOYSA-N
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Description

N-(3-hydroxy-2,4-dimethylphenyl)-2,3-dihydro-1-benzothiophene-3-carboxamide is a complex organic compound that features a benzothiophene core, a hydroxy-dimethylphenyl group, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-2,4-dimethylphenyl)-2,3-dihydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiophene core, which can be synthesized via cyclization reactions involving thiophenol and suitable alkenes or alkynes under acidic or basic conditions.

The hydroxy-dimethylphenyl group is introduced through electrophilic aromatic substitution reactions, where the benzothiophene core reacts with 3-hydroxy-2,4-dimethylbenzene in the presence of a suitable catalyst, such as aluminum chloride (AlCl3). The final step involves the formation of the carboxamide group through an amidation reaction, where the intermediate product reacts with an appropriate amine under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-2,4-dimethylphenyl)-2,3-dihydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: AlCl3 for electrophilic aromatic substitution, sodium hydride (NaH) for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Various substituted benzothiophene derivatives depending on the substituents introduced.

Scientific Research Applications

N-(3-hydroxy-2,4-dimethylphenyl)-2,3-dihydro-1-benzothiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism by which N-(3-hydroxy-2,4-dimethylphenyl)-2,3-dihydro-1-benzothiophene-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxy and carboxamide groups can form hydrogen bonds with target proteins, influencing their conformation and function.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxyphenyl)-2,3-dihydro-1-benzothiophene-3-carboxamide
  • N-(2,4-dimethylphenyl)-2,3-dihydro-1-benzothiophene-3-carboxamide
  • N-(3-hydroxy-2,4-dimethylphenyl)-1-benzothiophene-3-carboxamide

Uniqueness

N-(3-hydroxy-2,4-dimethylphenyl)-2,3-dihydro-1-benzothiophene-3-carboxamide is unique due to the presence of both hydroxy and dimethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups allows for diverse interactions with biological targets and makes it a versatile compound for various applications.

This detailed overview should provide a comprehensive understanding of this compound, from its synthesis to its applications and unique properties

Properties

IUPAC Name

N-(3-hydroxy-2,4-dimethylphenyl)-2,3-dihydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S/c1-10-7-8-14(11(2)16(10)19)18-17(20)13-9-21-15-6-4-3-5-12(13)15/h3-8,13,19H,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUPHHHNVJETIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)NC(=O)C2CSC3=CC=CC=C23)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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